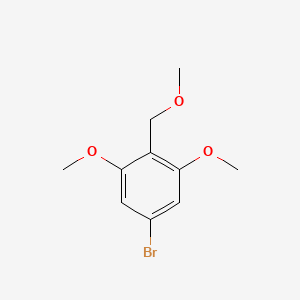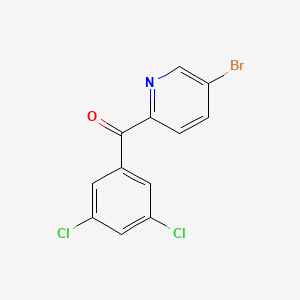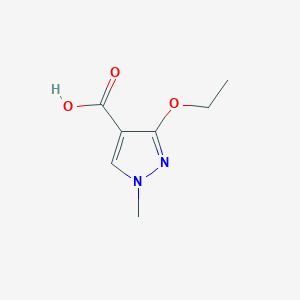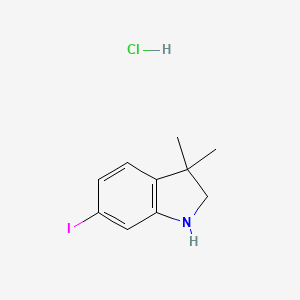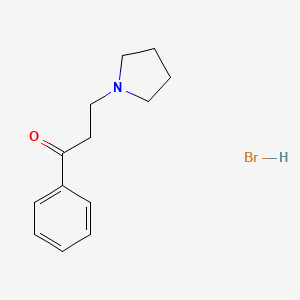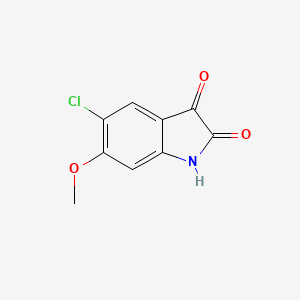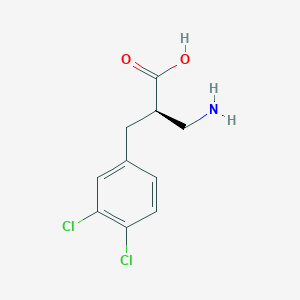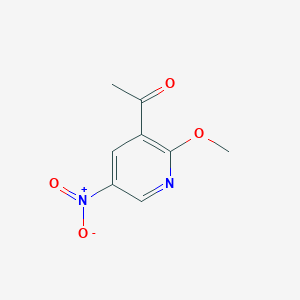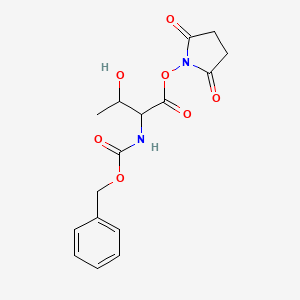![molecular formula C19H24N6O6 B13985751 2-[[4-[3-[(2-amino-6-oxo-1H-pyrimidin-5-yl)amino]propylamino]benzoyl]amino]pentanedioic acid CAS No. 5786-81-2](/img/structure/B13985751.png)
2-[[4-[3-[(2-amino-6-oxo-1H-pyrimidin-5-yl)amino]propylamino]benzoyl]amino]pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-[3-[(2-amino-6-oxo-1H-pyrimidin-5-yl)amino]propylamino]benzoyl]amino]pentanedioic acid is a synthetic compound known for its significant biological activities. It is structurally related to folate analogs and has been extensively studied for its potential therapeutic applications, particularly in the field of oncology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[3-[(2-amino-6-oxo-1H-pyrimidin-5-yl)amino]propylamino]benzoyl]amino]pentanedioic acid involves multiple stepsThe reaction conditions typically involve the use of peptide coupling agents such as diethylphosphorocyanidate (DEPC) to facilitate the formation of amide bonds .
Industrial Production Methods
Industrial production of this compound often employs large-scale peptide synthesis techniques. The process involves the use of automated peptide synthesizers and high-throughput purification methods to ensure the purity and yield of the final product. The reaction conditions are optimized to achieve high efficiency and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-[[4-[3-[(2-amino-6-oxo-1H-pyrimidin-5-yl)amino]propylamino]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted derivatives with modified biological activities. These derivatives are often studied for their enhanced therapeutic potential.
Aplicaciones Científicas De Investigación
2-[[4-[3-[(2-amino-6-oxo-1H-pyrimidin-5-yl)amino]propylamino]benzoyl]amino]pentanedioic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, including enzymes and receptors.
Medicine: It has shown potential as an anticancer agent due to its ability to inhibit key enzymes involved in nucleotide synthesis.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[[4-[3-[(2-amino-6-oxo-1H-pyrimidin-5-yl)amino]propylamino]benzoyl]amino]pentanedioic acid involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of tetrahydrofolate. By inhibiting DHFR, the compound disrupts the synthesis of nucleotides, leading to the inhibition of DNA replication and cell division. This mechanism is particularly effective in rapidly dividing cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Methotrexate: Another folate analog that inhibits DHFR but has a different structure and spectrum of activity.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its binding affinity to DHFR and improve its therapeutic efficacy. Its ability to form stable complexes with the enzyme makes it a promising candidate for further drug development.
Propiedades
Número CAS |
5786-81-2 |
|---|---|
Fórmula molecular |
C19H24N6O6 |
Peso molecular |
432.4 g/mol |
Nombre IUPAC |
2-[[4-[3-[(2-amino-6-oxo-1H-pyrimidin-5-yl)amino]propylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H24N6O6/c20-19-23-10-14(17(29)25-19)22-9-1-8-21-12-4-2-11(3-5-12)16(28)24-13(18(30)31)6-7-15(26)27/h2-5,10,13,21-22H,1,6-9H2,(H,24,28)(H,26,27)(H,30,31)(H3,20,23,25,29) |
Clave InChI |
WMFWNLXPANBCNG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCCCNC2=CN=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


